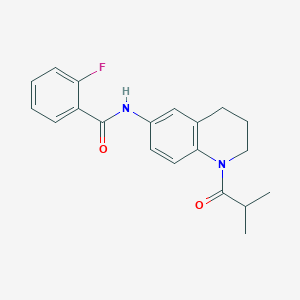

![molecular formula C16H22Cl2N2O B2638569 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 107418-22-4](/img/structure/B2638569.png)

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride, also known as AEPP, is a chemical compound that has been studied for its potential use in scientific research applications. This compound is a derivative of phenylethylamine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Supramolecular Chemistry and Framework Structures :

- Bis(2-aminoethyl)amine and related compounds have been studied for their ability to form novel three-dimensional framework structures through hydrogen bonding interactions. These frameworks involve strong O-H...O- hydrogen bonds and N-H...O hydrogen bonds, creating intricate ladders and sheets that interweave to form a continuous two-dimensional sheet, ultimately generating a three-dimensional framework. This research highlights the potential of such compounds in the development of new materials with unique structural properties (Glidewell et al., 2000).

Chelating Ligands for Metal Complexes :

- The compound and similar amine phenol ligands have been explored as highly flexible chelating agents for group 13 metals (aluminum, gallium, and indium). These ligands, characterized by their hexadentate (N3O3) nature, demonstrate the potential for designing complex metal-ligand systems with specific properties, which could be useful in various areas of chemistry, including catalysis and materials science (Shuang Liu et al., 1993).

Corrosion Inhibition Studies :

- Compounds containing the 2-aminoethyl group, similar to the one , have been evaluated for their effectiveness as corrosion inhibitors. These studies involve the use of density functional theory and molecular dynamics simulations to understand the interaction mechanisms with metal surfaces. Such research is pivotal in industrial applications where corrosion resistance is critical (S. Kaya et al., 2016).

Photolysis and Photoreduction Processes :

- The photoreduction of benzophenone by diphenylamine linked by spacers has been investigated, which is relevant to the study of compounds like 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride. These studies provide insights into the photoinduced hydrogen abstraction processes, crucial for understanding photochemical reactions in various applications, including organic synthesis and photodynamic therapy (Hiroshi Miyasaki et al., 1992).

One-Electron Oxidation Processes :

- The compound has been studied for its behavior during one-electron oxidation processes, particularly in the context of proton-coupled electron transfer. Such studies are significant in understanding redox processes, which have implications in fields ranging from biochemistry to material science (Ian J. Rhile et al., 2004).

Properties

IUPAC Name |

2-[4-[4-(2-aminoethyl)phenoxy]phenyl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.2ClH/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18;;/h1-8H,9-12,17-18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPMWRWDMYDFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)

![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)

![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)

![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2638506.png)

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)